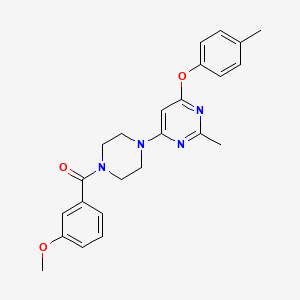

(3-Methoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-methoxyphenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-17-7-9-20(10-8-17)31-23-16-22(25-18(2)26-23)27-11-13-28(14-12-27)24(29)19-5-4-6-21(15-19)30-3/h4-10,15-16H,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGPVFPIXBWOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Characterization Techniques

To confirm the structure and purity of the synthesized compound, various characterization techniques are employed:

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

These methods provide vital information about the molecular structure and functional groups present in the compound.

While specific biological activity data for (3-Methoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone may not be extensively documented, compounds with similar structures often interact with neurotransmitter receptors or enzymes involved in neurological pathways. Potential mechanisms of action include:

- Neurotransmitter Receptor Interaction : The compound may exhibit affinity for serotonin or dopamine receptors, indicating possible applications in treating psychiatric disorders.

- Enzymatic Activity Modulation : Similar compounds have shown promise as inhibitors of enzymes involved in inflammatory pathways.

Therapeutic Applications

The primary applications of this compound may include:

| Application Area | Description |

|---|---|

| Antidepressant Activity | Potential for use in treating depression due to possible serotonin receptor interaction. |

| Anti-inflammatory Agents | May serve as an inhibitor for enzymes related to inflammation, similar to COX-II inhibitors. |

| Antimicrobial Properties | Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. |

Case Studies

- Antidepressant Research : Studies on piperazine derivatives have shown significant antidepressant-like effects in animal models, suggesting that this compound may exhibit similar properties.

- COX-II Inhibition : Research into related compounds indicates their effectiveness as COX-II inhibitors, which are crucial in managing inflammation and pain associated with various conditions.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

{1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-4-piperidinyl}[4-(3-methylphenyl)-1-piperazinyl]methanone (CAS: 1115923-04-0)

- Structural Differences: Pyrimidine Substitution: Replaces the p-tolyloxy group (methyl-substituted phenoxy) with a 4-ethylphenoxy group, increasing steric bulk and hydrophobicity. Core Heterocycle: Uses a piperidine ring instead of piperazine, reducing nitrogen content and altering conformational flexibility .

- Functional Implications: The ethylphenoxy group may enhance membrane permeability but reduce solubility compared to the target compound. Piperidine’s reduced basicity versus piperazine could lower interactions with acidic residues in target proteins .

(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Compound w3)

- Piperazine Substitution: Includes a 4-methylpiperazine group, which may enhance metabolic stability compared to the target compound’s unmodified piperazine .

- Functional Implications :

Comparative Data Table

Research Findings and Implications

- Target Compound vs. Compound 2.1: The piperazine core in the target compound may confer stronger interactions with polar binding pockets (e.g., in serotonin receptors) compared to Compound 2.1’s piperidine . However, Compound 2.1’s ethylphenoxy group could improve blood-brain barrier penetration, making it more suitable for CNS targets.

- Target Compound vs. Compound 2.2: Compound 2.2’s triazole and chloro groups are associated with kinase inhibition (e.g., EGFR-TK IC₅₀ < 100 nM in related analogs), whereas the target compound’s simpler substituents may prioritize selectivity for non-kinase targets .

Biological Activity

The compound (3-Methoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone, also known by its IUPAC name, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 406.5 g/mol. The structure consists of a methoxyphenyl group linked to a piperazine moiety, which is further substituted with a pyrimidine derivative.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor activity. For instance, compounds containing the pyrimidine and piperazine moieties have been shown to inhibit key pathways in cancer cell proliferation, particularly through the inhibition of BRAF(V600E) and EGFR signaling pathways .

Table 1: Summary of Antitumor Activity Findings

| Compound Type | Target | Activity |

|---|---|---|

| Pyrimidine Derivatives | BRAF(V600E) | Inhibition observed |

| Piperazine Derivatives | EGFR | Significant reduction in cell viability |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various pathogens, including fungi and bacteria. For example, a derivative with similar structural features showed strong antifungal activity against several phytopathogenic fungi .

Table 2: Antimicrobial Efficacy

| Pathogen Type | Compound Tested | Efficacy |

|---|---|---|

| Fungi | Pyrazole Derivative | Moderate to excellent |

| Bacteria | Piperazine Analog | High efficacy observed |

The proposed mechanism of action for this compound involves the modulation of neurotransmitter systems and inhibition of specific enzymes related to cancer progression. The piperazine ring is known for its ability to interact with various receptors, which may contribute to its biological effects.

Case Studies

- Antitumor Study : A study evaluated the effectiveness of a related compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, attributed to the compound's ability to induce apoptosis in cancer cells .

- Antimicrobial Evaluation : In vitro tests were conducted using various strains of bacteria and fungi. The results showed that the compound exhibited bactericidal activity by disrupting cell membrane integrity, leading to cell lysis .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and what factors influence reaction yield?

Answer:

The synthesis of this compound involves coupling the 3-methoxyphenyl group to a piperazine ring linked to a substituted pyrimidine. Key steps include:

- Nucleophilic substitution to introduce the p-tolyloxy group onto the pyrimidine ring.

- Buchwald-Hartwig amination or Ullmann coupling to form the piperazine-pyrimidine linkage under palladium catalysis .

- Final acylation using 3-methoxybenzoyl chloride.

Critical parameters:

- Temperature control (e.g., 80–100°C for coupling reactions to avoid side products).

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).

- Catalyst loading (1–5 mol% Pd for efficient cross-coupling) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Basic: Which analytical techniques are most reliable for structural characterization?

Answer:

- NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to confirm connectivity of the piperazine, pyrimidine, and methoxyphenyl moieties.

- X-ray crystallography for resolving stereochemical ambiguities, as demonstrated for analogous piperazine derivatives .

- HPLC-MS (C18 column, acetonitrile/water mobile phase) to verify purity (>98%) and molecular ion peaks .

- FT-IR to identify carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups.

Advanced: How can contradictory reports on biological activity be systematically addressed?

Answer:

Contradictions often arise from variations in:

- Assay conditions (e.g., pH, temperature, or cell line specificity). Standardize protocols using IC50 determination across multiple cell lines.

- Compound purity (e.g., residual solvents or byproducts). Employ HPLC-UV/ELSD for batch consistency .

- Structural analogs : Compare activity with derivatives lacking the p-tolyloxy group to isolate pharmacophoric contributions .

- Dose-response studies to clarify potency thresholds and mitigate false positives.

Advanced: What methodologies assess this compound’s environmental fate in ecosystems?

Answer:

- Abiotic degradation : Study hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to quantify half-lives .

- Biotic transformation : Use soil microcosms or activated sludge to track microbial degradation via LC-MS/MS.

- Bioaccumulation potential : Calculate logP (predicted ~3.5) and measure BCF (bioconcentration factor) in aquatic models (e.g., zebrafish) .

- Ecotoxicity screening : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .

Basic: What safety protocols are critical for laboratory handling?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2B) .

- Ventilation : Use fume hoods to minimize inhalation of airborne particles (OSHA PEL <1 mg/m³) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Emergency response : Immediate rinsing (15 min for eyes) and medical consultation for ingestion .

Advanced: How to design SAR studies to optimize biological efficacy?

Answer:

- Scaffold modulation : Synthesize analogs with substituents at the pyrimidine 2-position (e.g., halogens, methyl groups) to evaluate steric/electronic effects .

- Piperazine substitution : Replace the 4-methyl group with bulkier substituents (e.g., benzyl) to enhance receptor binding .

- In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases) and prioritize synthetic targets .

- In vitro screening : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HepG2) with dose-escalation to identify lead candidates.

Basic: What stability considerations are essential for long-term storage?

Answer:

- Storage conditions : Argon atmosphere, –20°C in amber vials to prevent photodegradation and oxidation .

- Degradation monitoring : Quarterly HPLC analysis to detect hydrolysis of the methanone group.

- Moisture control : Use desiccants (silica gel) to avoid hydrate formation, which alters solubility .

Advanced: Which models evaluate pharmacokinetic properties?

Answer:

- In vitro :

- In vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.